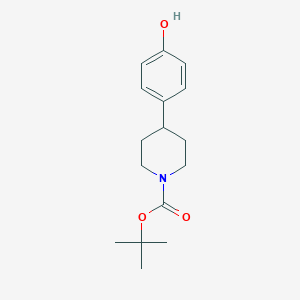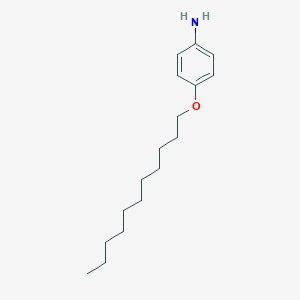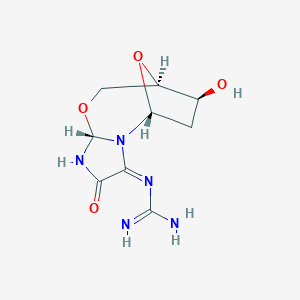
4-Isobutoxyphenylboronic acid
Vue d'ensemble
Description
4-Isobutoxyphenylboronic acid is a boronic acid derivative . It is a compound with the molecular formula C10H15BO3 .
Synthesis Analysis
Boronic acids, including 4-Isobutoxyphenylboronic acid, are commonly used as building blocks and synthetic intermediates . The synthesis of boronic acids is relatively simple and well-known .
Molecular Structure Analysis
The molecular structure of 4-Isobutoxyphenylboronic acid consists of a phenyl ring attached to a boronic acid group and an isobutoxy group . The molecular weight of this compound is 194.04 g/mol .
Chemical Reactions Analysis
Boronic acids, such as 4-Isobutoxyphenylboronic acid, can react with diols through a reversible covalent condensation pathway . This property makes them valuable for various applications, including medical diagnostics and biochemistry studies .
Physical And Chemical Properties Analysis
4-Isobutoxyphenylboronic acid has a molecular weight of 194.04 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 194.1114245 g/mol .
Applications De Recherche Scientifique
1. Solubility Determination in Organic Solvents
- Methods of Application : The solubility was determined experimentally using a dynamic method, where the disappearance of turbidity was measured by light intensity using a luminance probe .
- Results : The solubility of the ortho-isobutoxyphenylboronic acid was found to be significantly higher than that of other isomers for all tested solvents. The introduction of the isobutoxy group into the phenylboronic acid ring generally increased the solubility in most solvents .
2. Nanoscale Multi-Stimuli-Responsive Low-Molecular-Weight Hydrogelator
- Summary of Application : 4-Isobutoxyphenylboronic acid was identified as a low-molecular-weight hydrogelator, which can form a network of cross-linked nanofibers combining amorphous and crystalline phases when dissolved in water .
- Methods of Application : The hydrogel was formed by dissolving 4-Isobutoxyphenylboronic acid in water. The structure of the resulting hydrogel was analyzed using electron and optical microscopy, rheometry, and differential scanning calorimetry .
- Results : The elastic modulus (G′) of the hydrogels could be tailored across 2 orders of magnitude, from 2.5 to 103 kPa, by adjusting the concentration of 4-Isobutoxyphenylboronic acid. The hydrogels were found to dissolve in response to various triggers and selectively absorb dyes for liquid mixture separation .
4. Hydrogel Formation
- Summary of Application : 4-Isobutoxyphenylboronic acid can form hydrogels, which have applications in tissue engineering and drug delivery .
- Methods of Application : The hydrogel is formed by dissolving 4-Isobutoxyphenylboronic acid in water. The structure of the resulting hydrogel is analyzed using various techniques .
- Results : The hydrogels have unique viscoelastic, mechanical, and swelling properties, and can provide structural support for cell division while mimicking tissues .
5. Water Absorbent
- Methods of Application : The hydrogel is formed by dissolving 4-Isobutoxyphenylboronic acid in water. The structure of the resulting hydrogel is analyzed using various techniques .
- Results : The hydrogels have unique viscoelastic, mechanical, and swelling properties, and can absorb large amounts of water .
6. Biodegradable Scaffolds in Tissue Engineering
- Summary of Application : 4-Isobutoxyphenylboronic acid can form hydrogels that can be used as biodegradable scaffolds in tissue engineering. These scaffolds provide structural support for cell division while mimicking tissues .
- Methods of Application : The hydrogel is formed by dissolving 4-Isobutoxyphenylboronic acid in water. The structure of the resulting hydrogel is analyzed using various techniques .
- Results : The hydrogels have unique viscoelastic, mechanical, and swelling properties, and can provide structural support for cell division while mimicking tissues .
Safety And Hazards
4-Isobutoxyphenylboronic acid may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment and dispose of the contents/container to an approved waste disposal plant . Personal protective equipment should be used to avoid contact with skin and eyes, and inhalation of dust, mist, or vapors .
Orientations Futures
Boronic acids, including 4-Isobutoxyphenylboronic acid, have been gaining interest in medicinal chemistry due to their unique properties . They have shown potential in various applications, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, it is expected that the studies with boronic acids in medicinal chemistry will be extended in order to obtain new promising drugs shortly .
Propriétés
IUPAC Name |
[4-(2-methylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIPLLNDFCCBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584553 | |
| Record name | [4-(2-Methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutoxyphenylboronic acid | |
CAS RN |
153624-44-3 | |
| Record name | [4-(2-Methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153624-44-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



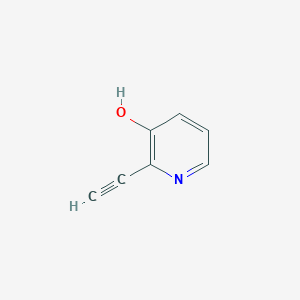
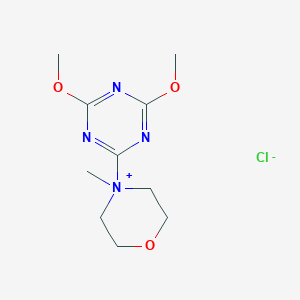
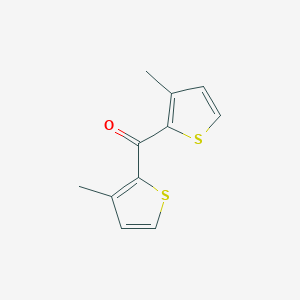
![5-amino-1-[(2R,3R,4S,5R)-5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide](/img/structure/B121851.png)
![8-Acetyl-7-methyl-6H-1,2,5-oxadiazolo[3,4-e]indol-6-ol](/img/structure/B121857.png)
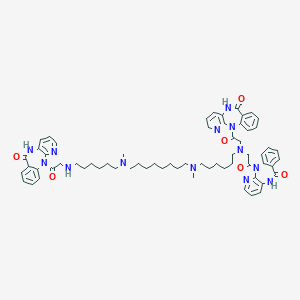
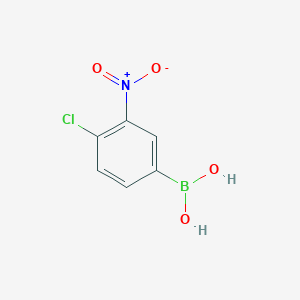
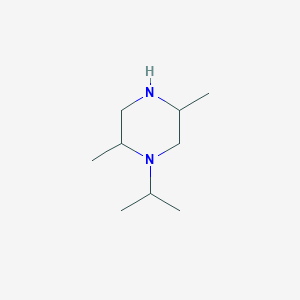
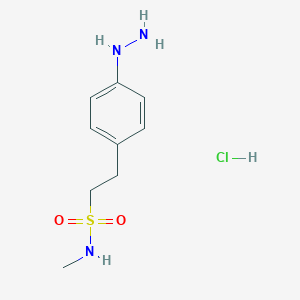
![(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid](/img/structure/B121866.png)
![[2,2'-Bipyridine]-4-carbaldehyde](/img/structure/B121874.png)
